(2E)-N-(3-nitrophenyl)-3-(3-phenoxyphenyl)prop-2-enamide
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Overview
Description
(2E)-N-(3-nitrophenyl)-3-(3-phenoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated with a double bond. This compound features a nitrophenyl group and a phenoxyphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(3-nitrophenyl)-3-(3-phenoxyphenyl)prop-2-enamide typically involves the reaction of 3-nitroaniline with 3-phenoxybenzaldehyde under basic conditions to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with an appropriate acylating agent to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(3-nitrophenyl)-3-(3-phenoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or Raney nickel.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-N-(3-nitrophenyl)-3-(3-phenoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The nitrophenyl and phenoxyphenyl groups may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(3-nitrophenyl)-3-(3-methoxyphenyl)prop-2-enamide: Similar structure with a methoxy group instead of a phenoxy group.
(2E)-N-(3-nitrophenyl)-3-(4-phenoxyphenyl)prop-2-enamide: Similar structure with a different position of the phenoxy group.
Uniqueness
(2E)-N-(3-nitrophenyl)-3-(3-phenoxyphenyl)prop-2-enamide is unique due to the specific arrangement of its nitrophenyl and phenoxyphenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C21H16N2O4 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(E)-N-(3-nitrophenyl)-3-(3-phenoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C21H16N2O4/c24-21(22-17-7-5-8-18(15-17)23(25)26)13-12-16-6-4-11-20(14-16)27-19-9-2-1-3-10-19/h1-15H,(H,22,24)/b13-12+ |
InChI Key |
PCHGDPCXMWBKSO-OUKQBFOZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C/C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=CC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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